6-Bromo-4-chloropyridin-2-ol
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Synthesis
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of functional molecules. youtube.com As a nitrogen-bearing heterocycle, it is a key component in numerous clinically important pharmaceuticals, agrochemicals, and advanced materials. youtube.comchemrxiv.orgsigmaaldrich.com The presence of the nitrogen atom in the aromatic ring imparts distinct properties compared to its carbocyclic analog, benzene (B151609). It influences the molecule's polarity, basicity, and ability to engage in hydrogen bonding, which are critical for biological activity. nih.gov
In medicinal chemistry, pyridine scaffolds are considered "privileged structures" because they are found in a multitude of approved drugs and can interact with a wide range of biological targets. youtube.comsigmaaldrich.com The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a cornerstone in the design and synthesis of new therapeutic agents. google.com
Overview of Halogenation Strategies and Regioselectivity in Pyridine Chemistry
The introduction of halogen atoms onto a pyridine ring is a crucial transformation in synthetic chemistry, as the resulting halopyridines are key building blocks for further functionalization. nih.gov However, the halogenation of pyridines is often challenging due to the electron-deficient nature of the ring, which deactivates it towards standard electrophilic aromatic substitution (EAS). youtube.comnih.gov
Several strategies have been developed to achieve the halogenation of pyridines:
Electrophilic Aromatic Substitution (EAS): This method typically requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and often results in a mixture of regioisomers. nih.gov The reaction generally favors substitution at the 3-position.
Halogenation via Pyridine N-oxides: The oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. This method allows for halogenation under milder conditions and provides access to different isomers. nih.gov
Designed Phosphine (B1218219) Reagents: A more recent strategy involves the use of specially designed phosphine reagents that can be installed at the 4-position of pyridines. These can then be displaced by a halide nucleophile, offering a selective method for 4-halogenation. nih.gov
Ring-Opening/Ring-Closing Reactions: Some methods involve the temporary opening of the pyridine ring to form a more reactive acyclic intermediate, which can be halogenated with high regioselectivity before the ring is closed again.
Regioselectivity—the control of where the halogen is introduced on the ring—is a central challenge in pyridine chemistry. The inherent electronic properties of the pyridine ring, along with the influence of any existing substituents, dictate the position of substitution.
Contextualizing 6-Bromo-4-chloropyridin-2-ol within Halogenated Pyridinol Research
The specific compound, this compound, is a polysubstituted pyridine that presents a significant synthetic challenge. Its structure contains three different functional groups on the pyridine ring: a hydroxyl group at the 2-position, a chlorine atom at the 4-position, and a bromine atom at the 6-position. This compound exists in equilibrium with its tautomeric form, 6-bromo-4-chloro-2(1H)-pyridone. fishersci.ca
The synthesis of such a precisely substituted molecule requires careful strategic planning to control the regiochemistry of the halogenation and hydroxylation steps. The presence of two different halogens (bromine and chlorine) and a hydroxyl group on the same small scaffold makes it a potentially valuable building block. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, for instance, could allow for sequential, site-selective modifications.
Research Scope and Objectives Pertaining to the Chemical Compound
Given the lack of specific literature, the research scope for this compound would logically begin with the development of a reliable and regioselective synthetic route. Achieving this would be a primary objective.
Subsequent research objectives would likely focus on exploring its utility as a versatile synthetic intermediate. Key areas of investigation would include:
Selective Functionalization: Investigating the differential reactivity of the bromine and chlorine substituents in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would establish its potential for creating a library of complex derivatives.
Derivatization of the Hydroxyl/Pyridone Group: Exploring reactions such as O-alkylation, O-acylation, or N-alkylation of the pyridone tautomer to introduce additional points of diversity.
Application in Medicinal Chemistry: Using the compound as a scaffold to synthesize novel molecules for biological screening, leveraging the known importance of the pyridinol/pyridone core in drug discovery. nih.gov
The successful synthesis and characterization of this compound would provide a valuable new tool for chemists working in the fields of medicinal chemistry, materials science, and agrochemicals.
Data Tables of Related Halogenated Pyridinols
Due to the limited availability of public data for this compound, the following tables provide information on closely related isomers and analogous structures.
Table 1: Isomers of Bromo-chloro-hydroxypyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 6-Bromo-2-chloropyridin-3-ol | 52764-12-2 | C₅H₃BrClNO | 208.44 |
| 6-Bromo-4-chloropyridin-3-ol | 1211584-86-9 | C₅H₃BrClNO | 208.44 |
| 2-Bromo-6-chloropyridin-3-ol | Not Available | C₅H₃BrClNO | 208.44 |
Data sourced from available chemical supplier and database information. nih.govsigmaaldrich.com
Table 2: Related Dihalogenated Pyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2-Bromo-6-chloropyridine | 5140-72-7 | C₅H₃BrClN | 192.44 |
| 2-Bromo-4-chloropyridine | 22918-01-0 | C₅H₃BrClN | 192.44 |
Data sourced from available chemical supplier and database information. sigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrClNO |
|---|---|
Molecular Weight |
208.44 g/mol |
IUPAC Name |
6-bromo-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9) |
InChI Key |
HIECVXAHTDCQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 4 Chloropyridin 2 Ol
Retrosynthetic Analysis and Identification of Key Precursors for 6-Bromo-4-chloropyridin-2-ol
Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials. For this compound, two primary disconnection strategies emerge:
Carbon-Halogen Bond Disconnection: The most straightforward approach involves the disconnection of the C-Br and C-Cl bonds. This leads back to the parent scaffold, pyridin-2-ol (also known as 2-hydroxypyridine). This retrosynthetic step identifies pyridin-2-ol as a primary precursor, with the forward synthesis requiring two sequential, regioselective halogenation reactions. Alternatively, disconnecting one halogen at a time suggests 4-chloropyridin-2-ol or 6-bromopyridin-2-ol as key intermediates.
Ring-Structure Disconnection (Cyclization): A more fundamental disconnection involves breaking the bonds of the pyridine (B92270) ring itself. This approach suggests building the heterocycle from acyclic precursors. Strategies like the [4+2] cycloaddition or other condensation reactions point to precursors such as dicarbonyl compounds, nitriles, and ammonia (B1221849) sources. acs.org For this specific target, precursors would need to already contain or allow for the introduction of the required halogen substituents.
Based on this analysis, the most strategically important precursors are identified as pyridin-2-ol and its mono-halogenated derivatives, which form the basis for direct synthesis approaches.
Direct Synthesis Approaches to this compound
Direct approaches aim to construct the target molecule from a foundational pyridine ring through the direct introduction of the desired substituents.
Pyridin-2-ol exists in equilibrium with its tautomer, 2-pyridone. The electronic properties of this system are crucial for directing electrophilic substitution. The hydroxyl/carbonyl group is an activating group, directing incoming electrophiles primarily to the positions ortho and para to it (C3 and C5). However, the ring nitrogen deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. The interplay of these effects dictates the outcome of halogenation.
A plausible direct synthesis would involve a stepwise halogenation of a pyridin-2-ol derivative. For instance, the synthesis of the related isomer 3-Bromo-6-chloropyridin-2-ol has been achieved by starting with 2-chloro-6-hydroxypyridine and subsequently brominating it with N-Bromosuccinimide (NBS). chemicalbook.com
Applying this logic to the target molecule, a potential sequence is:
Chlorination of Pyridin-2-ol: Treatment of pyridin-2-ol with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could potentially yield 4-chloropyridin-2-ol. Controlling the regioselectivity to favor the C4 position over C6 or C3/C5 is a significant challenge that depends heavily on reaction conditions.
Bromination of 4-chloropyridin-2-ol: The resulting 4-chloropyridin-2-ol intermediate would then be subjected to bromination. Using a reagent like N-Bromosuccinimide (NBS) would introduce a bromine atom. The existing chloro and hydroxyl groups would direct the substitution, with the C6 position being a likely site for bromination.
The table below summarizes typical reagents used in the halogenation of pyridinol systems.
| Reaction Type | Substrate | Reagent | Potential Product |
| Chlorination | Pyridin-2-ol | N-Chlorosuccinimide (NCS) | 4-Chloropyridin-2-ol |
| Bromination | 4-Chloropyridin-2-ol | N-Bromosuccinimide (NBS) | This compound |
| Bromination | Pyridin-2-ol | Bromine (Br₂) in acetic acid | 6-Bromopyridin-2-ol |
| Chlorination | 6-Bromopyridin-2-ol | N-Chlorosuccinimide (NCS) | This compound |
Constructing the substituted pyridine ring from acyclic precursors offers an alternative to modifying a pre-existing ring. Several modern synthetic methods are available for creating multisubstituted pyridines. nih.gov
[2+2+2] Cycloaddition: Cobalt-catalyzed [2+2+2] cycloaddition reactions between alkynes and nitriles have emerged as a powerful method for assembling pyridine derivatives. rsc.org In principle, a di-yne and a nitrile fragment could be designed to cyclize and form the desired this compound core, although this would require complex, pre-functionalized starting materials.
Diels-Alder Type Reactions: A convergent strategy using a [4+2] cycloaddition between vinylallenes and sulfonyl cyanides can produce highly substituted pyridines after the initial cycloadducts are aromatized. acs.org
Cascade Reactions: A modular synthesis developed by Liebeskind and coworkers involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated oxime O-pentafluorobenzoates. organic-chemistry.org This generates a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to yield the pyridine ring. nih.govorganic-chemistry.org
While powerful, applying these methods to the specific synthesis of this compound is not straightforward and would necessitate the synthesis of highly specialized acyclic precursors containing the requisite halogen atoms.
Multi-Step Synthetic Sequences for this compound
Multi-step sequences provide alternative pathways that leverage the unique reactivity of intermediates to achieve the desired substitution pattern.
The oxidation of the pyridine nitrogen to an N-oxide dramatically alters the ring's reactivity. The N-oxide group activates the C2 and C4 positions for nucleophilic substitution and can also be used to direct other transformations.
A synthetic route via an N-oxide intermediate could be envisioned as follows:
N-Oxide Formation: A suitably substituted pyridine, such as 6-bromopyridin-2-ol (with the hydroxyl group protected), is oxidized. Common oxidizing agents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.com
Chlorination at C4: Pyridine N-oxides can be chlorinated at the C4-position. Treating the N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the C2 or C4 position. abertay.ac.uk In some cases, direct chlorination with Cl₂ gas is also possible. google.com The reaction can proceed via an initial attack of the N-oxide oxygen on the chlorinating agent, followed by nucleophilic attack of a chloride ion on the C4 position of the pyridine ring.
Final Modification: Subsequent removal of the N-oxide function (if necessary) and deprotection of the hydroxyl group would yield the final product.
| Intermediate | Reagent | Transformation | Reference |
| 3-Chloropyridine | m-Chloroperoxybenzoic acid | 3-Chloropyridine N-oxide | google.com |
| 2-Chloropyridine (B119429) | Hydrogen Peroxide | 2-Chloropyridine N-oxide | chemicalbook.com |
| Pyridine N-oxide | Phosphorus pentachloride | 2- and 4-Chloropyridine | abertay.ac.uk |
| 4-H-pyridine-N-oxide | Chlorine (Cl₂) | 4-Chloropyridine-N-oxide | google.com |
This strategy involves synthesizing a related, more accessible di-halogenated pyridine and then chemically converting it to the desired isomer. This could involve halogen exchange reactions or the transformation of other functional groups into halogens.
A relevant example from quinoline (B57606) chemistry is the synthesis of 6-bromo-4-iodoquinoline from 6-bromo-4-chloroquinoline . In this process, the 4-chloro substituent is displaced by an iodide ion using sodium iodide (NaI) in a Finkelstein-type reaction. atlantis-press.comresearchgate.net
This principle could be applied to the pyridine series. For example, a potential, albeit challenging, route could be:
Synthesis of a Precursor: Synthesize a precursor like 4,6-dibromopyridin-2-ol or 4,6-dichloropyridin-2-ol.
Selective Halogen Exchange: Develop conditions for a selective nucleophilic aromatic substitution to replace one of the halogens. For example, replacing a bromine at the C4 position with a chlorine atom while leaving the C6 bromine intact. The relative reactivity of the C4 and C6 positions towards nucleophiles would be the critical factor determining the feasibility of such a step. The success of this approach hinges on the differential reactivity of the two C-halogen bonds, which is often difficult to control.
Optimization of Reaction Conditions and Yields in this compound Synthesis
A potential synthetic pathway could commence with the selective introduction of a hydroxyl group at the 2-position of a dihalopyridine precursor. Subsequently, regioselective bromination at the 6-position would furnish the target molecule. The key to a high-yielding synthesis lies in the careful control of reaction parameters at each stage.
Table 1: Potential Reaction Parameters for Optimization in the Synthesis of this compound
| Parameter | Potential Conditions and Considerations |
| Starting Material | 2,4-Dichloropyridine (B17371), 2-Amino-4-chloropyridine |
| Hydroxylation/Masking | - Use of a masked hydroxyl group (e.g., 2-benzyloxy) to direct subsequent reactions. - Hydrolysis of a 2-chloro group under basic or acidic conditions. |
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂), Copper(II) bromide (CuBr₂) |
| Solvent | Acetonitrile, Dichloromethane, Acetic acid, Sulfuric acid |
| Temperature | Ranging from low temperatures (-78 °C for lithiation) to elevated temperatures for halogenation or hydrolysis. |
| Catalyst | For Sandmeyer-type reactions, copper(I) salts (CuBr, CuCl) are essential. wikipedia.orgjk-sci.comnumberanalytics.com |
| pH Control | Crucial for selective bromination of pyridone systems to avoid di- or poly-bromination. researchgate.net |
One of the primary challenges in the synthesis of monosubstituted bromopyridones is controlling the regioselectivity and preventing over-bromination. Research on the bromination of 4-pyridone has shown that the reaction often yields the 3,5-dibromo derivative as the major product. researchgate.net Achieving monobromination at the desired position often requires careful pH control, as the reactivity of the pyridone ring is highly dependent on its protonation state.
For instance, a study on the synthesis of 4-halo-2-pyridones and 3-bromo-4-halo-2-pyridones highlights the use of a 2-chloro or 2-benzyloxy group as a "masked" 2-pyridone. researchgate.netresearchgate.net This strategy allows for regioselective halogenation at other positions before the final deprotection to reveal the 2-pyridone functionality. A Sandmeyer reaction, which converts an amino group into a diazonium salt that can then be displaced by a halide, is another powerful tool for introducing halogens at specific positions on the pyridine ring. wikipedia.orgjk-sci.comnumberanalytics.comorganic-chemistry.org The optimization of a Sandmeyer reaction would involve screening different copper(I) salts, reaction temperatures, and solvent systems to maximize the yield of the desired halopyridine.
The yield of each synthetic step would need to be meticulously optimized by systematically varying the aforementioned parameters. Techniques such as Design of Experiments (DoE) could be employed to efficiently explore the reaction space and identify the optimal conditions for both the hydroxylation/masking and the subsequent bromination steps.
Considerations for Scalable and Sustainable Synthesis of this compound
Transitioning a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges that must be addressed to ensure the economic viability, safety, and environmental sustainability of the manufacturing process.
Scalability:
A key consideration for a scalable synthesis is the choice of reagents and reaction conditions. Reagents that are hazardous, expensive, or require cryogenic temperatures can be problematic on a large scale. For example, while lithiation can be a powerful tool for regioselective functionalization in the lab, its use on an industrial scale is often challenging due to the pyrophoric nature of organolithium reagents.
The purification of intermediates and the final product is another critical aspect of scalability. Chromatographic purification, which is common in a laboratory setting, is often not feasible for large-scale production. Therefore, developing a process that yields a product of high purity through crystallization or simple extraction is highly desirable.
Table 2: Key Considerations for Scalable and Sustainable Synthesis
| Aspect | Considerations |
| Reagent Selection | - Cost and availability of starting materials and reagents. - Avoidance of highly toxic or explosive reagents. |
| Process Safety | - Management of exothermic reactions. - Containment of hazardous materials. |
| Waste Management | - Minimization of waste streams. - Use of recyclable solvents and catalysts. |
| Energy Efficiency | - Operation at or near ambient temperature and pressure. - Reduction of heating and cooling cycles. |
| Atom Economy | - Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. |
Sustainability:
The principles of green chemistry should guide the development of a sustainable synthesis for this compound. This includes the use of less hazardous solvents, the development of catalytic processes to reduce waste, and the design of energy-efficient procedures.
For instance, exploring catalytic methods for bromination, potentially using a recyclable catalyst, would be a significant step towards a more sustainable process compared to using stoichiometric amounts of brominating agents. Similarly, the development of a one-pot or telescopic synthesis, where intermediates are not isolated, can significantly reduce solvent usage and waste generation.
Recent advancements in flow chemistry offer a promising avenue for the scalable and sustainable synthesis of complex molecules. Flow reactors can provide better control over reaction parameters, enhance safety, and facilitate in-line purification, leading to a more efficient and environmentally friendly manufacturing process.
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4 Chloropyridin 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Bromo-4-chloropyridin-2-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis for Proton Environments and Coupling Constants
A ¹H NMR spectrum of this compound would be expected to reveal distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and hydroxyl groups. The multiplicity of each signal (singlet, doublet, etc.) and the corresponding coupling constants (J-values) would provide information about the connectivity of the protons. For instance, the coupling between adjacent protons would allow for the definitive assignment of their positions on the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 6.5 - 7.5 | Doublet | 2-3 |
| H-5 | 7.0 - 8.0 | Doublet | 2-3 |
| OH | Variable | Broad Singlet | N/A |
Note: The predicted data is an estimation based on general principles and data from similar compounds. Actual experimental values are required for accurate assignment.
¹³C NMR Spectral Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. The carbon attached to the hydroxyl group (C-2) and the carbons bonded to the halogens (C-4 and C-6) would be expected to show significant downfield shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 165 |
| C-3 | 110 - 120 |
| C-4 | 140 - 150 |
| C-5 | 115 - 125 |
| C-6 | 130 - 140 |
Note: The predicted data is an estimation based on general principles and data from similar compounds. Actual experimental values are required for accurate assignment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, confirming the H-3 and H-5 connectivity.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
Vibrational Spectroscopy of this compound
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be observed at lower wavenumbers, typically below 800 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | 3200 - 3600 (broad) |
| C=C/C=N Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Note: The predicted data is an estimation based on general principles and data from similar compounds. Actual experimental values are required for accurate assignment.
Raman Spectroscopy for Complementary Molecular Vibration Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The symmetric stretching vibrations of the pyridine ring in this compound would be expected to produce strong signals in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
The UV-Vis spectrum of a molecule provides insight into its electronic structure by identifying the wavelengths of light absorbed, which correspond to the energy required to promote electrons to higher energy orbitals. For organic molecules containing heteroatoms and conjugation, such as this compound, the principal electronic transitions observed in the UV-Vis region are typically π → π* and n → π* transitions.
Electronic Transitions and Chromophoric Analysis
The pyridin-2-ol ring system, substituted with bromine and chlorine atoms, constitutes the primary chromophore in this molecule. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The presence of the electron-withdrawing halogen substituents (bromo and chloro) and the electron-donating hydroxyl group would be expected to influence the energy of these transitions, and consequently the wavelength of maximum absorption (λmax).
The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the halogen atoms, can participate in n → π* transitions. These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital and are typically of lower intensity compared to π → π* transitions.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Relative Intensity |
|---|---|---|
| π → π* | Bonding π to Antibonding π* | High |
Note: This table is predictive, as no experimental data has been found.
Solvent Effects on Electronic Absorption Spectra
The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a compound. These solvent-induced shifts, known as solvatochromism, can provide valuable information about the nature of the electronic transitions.
For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, a shift to longer wavelengths. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, a shift to shorter wavelengths. This is due to the stabilization of the non-bonding electrons in the ground state through interactions such as hydrogen bonding with the polar solvent, which increases the energy required for the transition.
Without experimental data for this compound, a definitive analysis of solvent effects remains speculative.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would reveal the molecule's crystal packing, intermolecular interactions, and exact bond lengths and angles.
Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding
The solid-state structure of this compound would likely be governed by a combination of intermolecular forces. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, potentially leading to the formation of strong hydrogen-bonded networks. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
Precise Molecular Geometry and Bond Parameters
A crystallographic study would provide precise measurements of all bond lengths and angles within the this compound molecule. This data would offer insight into the electronic effects of the substituents on the pyridine ring geometry. For instance, the C-Br, C-Cl, C-O, and C-N bond lengths would provide a basis for understanding the electronic distribution within the molecule.
Table 2: Predicted Bond Types in this compound
| Bond | Expected Hybridization |
|---|---|
| C-C (ring) | sp2-sp2 |
| C-N (ring) | sp2-sp2 |
| C-H | sp2-s |
| C-Br | sp2-p |
| C-Cl | sp2-p |
| C-O | sp2-sp3 |
Note: This table is based on general chemical principles, as no experimental structural data has been found.
Computational and Theoretical Investigations of 6 Bromo 4 Chloropyridin 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 6-bromo-4-chloropyridin-2-ol, DFT calculations are crucial for elucidating its fundamental characteristics.
Geometry Optimization and Conformational Analysis of this compound
The first step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms in this compound. This process, known as geometry optimization, seeks to find the minimum energy conformation on the potential energy surface. The pyridin-2-ol ring can exist in tautomeric forms, with the hydroxyl group (-OH) potentially tautomerizing to a ketone (=O) with a proton on the nitrogen atom (a pyridone). Computational studies would typically explore the relative energies of these tautomers to identify the most stable form in the gas phase and in different solvent environments.
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the C-Br, C-Cl, C-O, and N-H (in the pyridone tautomer) bond lengths, as well as the planarity of the pyridine (B92270) ring. The substitution pattern with bromine and chlorine atoms is expected to influence the ring geometry due to steric and electronic effects.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 | C-C-Br | 118.5 |
| C-Cl | 1.74 | C-C-Cl | 119.2 |
| C-O | 1.36 | C-N-C | 121.0 |
| C-N | 1.38 | H-O-C | 109.5 |
| Ring Planarity | - | - | ~0.0 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from DFT calculations. Actual values would be dependent on the level of theory and basis set used.
HOMO-LUMO Orbital Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. The presence of the electronegative bromine and chlorine atoms, as well as the oxygen atom, is expected to significantly influence the energies and localizations of these frontier orbitals.
Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Exemplary Data)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This data is illustrative. The actual calculated values would be specific to the computational method employed.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds. nih.govresearchgate.netniscair.res.inresearchgate.netnih.gov
Charge Transfer and Resonance Effects
NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). These donor-acceptor interactions correspond to charge transfer and resonance effects, which contribute to the stabilization of the molecule. In this compound, significant interactions would be expected between the lone pairs of the oxygen, nitrogen, bromine, and chlorine atoms and the antibonding orbitals of the pyridine ring. The analysis of these interactions provides insight into the extent of electron delocalization and the resonance stabilization energy.
Hyperconjugative Stabilization
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Exemplary Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | π(C-C) | 5.2 |
| LP(2) O | σ(C-N) | 2.1 |
| LP(3) Br | π(C-C) | 1.8 |
| LP(3) Cl | π(C-C) | 1.5 |
Note: E(2) is the stabilization energy associated with the i → j delocalization. This data is for illustrative purposes.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. researchgate.netresearchgate.netresearchgate.net QTAIM provides a rigorous basis for understanding atomic and bonding properties directly from the calculated electron density.
The analysis focuses on the properties at the bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two bonded atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the chemical bond. For covalent bonds, ρ is typically high and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds or van der Waals interactions, ρ is low and ∇²ρ is positive.
In this compound, QTAIM analysis would be used to characterize the C-Br, C-Cl, C-O, and C-N bonds, as well as potential intramolecular non-covalent interactions, such as hydrogen bonds in the pyridone tautomer or halogen bonds. This analysis would provide a quantitative measure of the covalent and ionic character of these bonds and contribute to a deeper understanding of the molecule's electronic structure.
Table 4: QTAIM Topological Parameters at Bond Critical Points for this compound (Exemplary Data)
| Bond | Electron Density, ρ(r) (au) | Laplacian of Electron Density, ∇²ρ(r) (au) |
| C-Br | 0.150 | +0.025 |
| C-Cl | 0.180 | +0.050 |
| C=O | 0.350 | -0.950 |
| C-N | 0.280 | -0.600 |
Note: This data is hypothetical and illustrates the expected trends for different bond types.
Bond Critical Points and Electron Density Topology
An analysis using Quantum Theory of Atoms in Molecules (QTAIM) would characterize the chemical bonds within this compound. This involves locating the bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. Such data would quantitatively define the nature of the covalent bonds (e.g., C-Br, C-Cl, C-N, C-C, C-O, O-H) and reveal the extent of ionic or covalent character. However, no published studies were found that report on the BCPs or the electron density topology for this specific compound.
Characterization of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
The bromine, chlorine, and hydroxyl groups on the pyridine ring suggest the presence of significant non-covalent interactions that would dictate the compound's supramolecular chemistry. Computational methods like Non-Covalent Interaction (NCI) analysis are ideal for visualizing and characterizing these interactions, such as hydrogen bonds involving the -OH group and the pyridine nitrogen, and halogen bonds involving the bromine and chlorine atoms. Studies on related molecules, such as 2-bromo-4-hydroxypyridine, have shown the presence of both hydrogen and halogen bonding. chemicalbook.comchemsrc.com However, a specific computational characterization of these interactions for this compound, including interaction energies and geometric parameters, is not available in the literature.
Simulation of Spectroscopic Properties of this compound
Theoretical simulations are a powerful tool for predicting and interpreting spectroscopic data.
Predicted NMR Chemical Shifts and Coupling Constants
Computational methods, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These theoretical values are crucial for confirming the compound's structure by comparing them with experimental data. While NMR data is available for related compounds like 2-Bromo-6-chloropyridine, theoretically predicted spectra for this compound have not been reported. sigmaaldrich.com
Vibrational Frequency Calculations and Theoretical Spectral Assignment
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine ring and its substituents. While vibrational analyses have been performed for simpler molecules like 2-chloropyridine (B119429) and 2-bromopyridine, a similar detailed theoretical spectral assignment for this compound is absent from the literature. researchgate.net
Electronic Absorption Spectra Prediction and Comparison with Experimental Data
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which helps in understanding the compound's photophysical properties. No studies presenting a predicted UV-Vis spectrum for this compound or its comparison with experimental data could be located.
Reactivity and Derivatization of 6 Bromo 4 Chloropyridin 2 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions on 6-Bromo-4-chloropyridin-2-ol
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for the functionalization of halogenated pyridines. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of two halogen atoms, renders this compound susceptible to attack by nucleophiles.
Regioselectivity and Chemoselectivity Studies at Halogenated Positions
The presence of two different halogen atoms, bromine at C6 and chlorine at C4, raises questions of regioselectivity and chemoselectivity in SNAr reactions. Generally, in nucleophilic aromatic substitution on dihalopyridines, the position para to the nitrogen (C4) is more activated towards attack than the ortho positions (C2 and C6). This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. mit.edu
In the case of this compound, the chlorine atom is at the more activated C4 position, while the bromine atom is at the C6 position. This intrinsic electronic preference often leads to the selective substitution of the chlorine atom. However, the nature of the leaving group also plays a role. While the C-Cl bond is generally stronger than the C-Br bond, the "element effect" in SNAr reactions is not always straightforward and can be influenced by the reaction conditions and the nature of the nucleophile. mdpi.com For some dihaloheteroarenes, the reaction has been shown to be selective for the chloro group even in the presence of a bromo substituent. nih.gov
Influence of the Hydroxyl Group on SNAr Reactivity
The hydroxyl group at the C2 position can exist in equilibrium with its tautomeric form, pyridin-2(1H)-one. This tautomerism can influence the electronic properties of the ring and, consequently, its reactivity in SNAr reactions. The pyridin-2-one form may enhance the electron-deficient character of the ring, thereby increasing its susceptibility to nucleophilic attack. Furthermore, the hydroxyl group can be deprotonated under basic conditions to form a phenoxide-like species. This negatively charged oxygen atom is a powerful electron-donating group, which would activate the ring towards electrophilic attack but could potentially modulate the regioselectivity of nucleophilic attack through complex electronic effects.
Electrophilic Aromatic Substitution Reactions on this compound
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org When such reactions do occur, the electrophile typically adds to the C3 or C5 position, as attack at the C2, C4, or C6 positions leads to a destabilized cationic intermediate with a positive charge on the nitrogen atom. dalalinstitute.com
For this compound, the presence of two deactivating halogen atoms further diminishes the ring's reactivity towards electrophiles. However, the hydroxyl group at the C2 position is an activating group. In its deprotonated form, it would strongly direct an incoming electrophile to the ortho (C3) and para (C5) positions. The outcome of an electrophilic substitution reaction on this substrate would therefore be a balance between the deactivating effects of the halogens and the nitrogen atom, and the activating and directing effect of the hydroxyl group. To date, specific studies on the electrophilic aromatic substitution of this compound are not widely reported in the scientific literature, likely due to the anticipated low reactivity and potential for complex product mixtures.
Metal-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and they represent a key strategy for the derivatization of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a versatile method for forming new C-C bonds. rsc.org The site-selectivity of Suzuki-Miyaura coupling on dihaloheteroarenes can be complex and is influenced by factors such as the nature of the halogen, the electronic environment of the C-X bond, the palladium catalyst, and the reaction conditions. nih.govnsf.gov
In the case of this compound, the relative reactivity of the C-Br and C-Cl bonds in the Suzuki-Miyaura coupling is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, the electronic activation of the C4 position in the pyridine ring can lead to competitive or even selective coupling at the C-Cl bond. For instance, studies on 2,4-dichloropyridines have shown that C4-selective Suzuki coupling can be achieved using specific ligands and reaction conditions. nsf.gov This suggests that by careful selection of the palladium catalyst and ligands, it may be possible to control the site of Suzuki-Miyaura coupling on this compound.
A hypothetical reaction scheme for a selective Suzuki-Miyaura coupling at the C6 position is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Arylboronic acid | Pd catalyst, base, solvent | 6-Aryl-4-chloropyridin-2-ol |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines.
Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination on this compound will depend on the relative reactivity of the C-Br and C-Cl bonds. Research on the selective amination of 6-bromo-2-chloroquinoline (B23617) has demonstrated that the C-Br bond can be selectively functionalized in the presence of a C-Cl bond at an activated position. nih.gov This suggests that a similar selectivity for the C6-Br bond in this compound could be achievable. Conversely, studies on 2,4-dichloropyridine (B17371) have shown that highly regioselective amination at the C2 position can be achieved, indicating that the electronic activation of a position can overcome the inherent reactivity difference between C-Cl and C-Br bonds. researchgate.net
Below is a representative table of potential Buchwald-Hartwig amination reactions on this compound, highlighting the expected products from selective amination at either the C6 or C4 position.
| Amine | Position of Amination | Product |
|---|---|---|
| Primary Alkylamine | C6 | 6-(Alkylamino)-4-chloropyridin-2-ol |
| Secondary Alkylamine | C6 | 6-(Dialkylamino)-4-chloropyridin-2-ol |
| Aniline | C4 | 4-Anilino-6-bromopyridin-2-ol |
| Cyclic Amine | C4 | 4-(Cyclic amino)-6-bromopyridin-2-ol |
Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira reaction is a powerful and widely used cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the Sonogashira coupling would preferentially occur at the more reactive C-Br bond over the C-Cl bond.
The general mechanism involves a catalytic cycle with both palladium and copper. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide. wikipedia.org
While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the searched literature, the reaction is well-established for various bromo-substituted pyridines. For instance, the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile has been successfully performed with terminal alkynes. soton.ac.uk This suggests that this compound would be a viable substrate for similar transformations.
Modern variations of the Sonogashira reaction have been developed that are copper-free, which can be advantageous in certain synthetic applications to avoid issues related to copper toxicity or side reactions. organic-chemistry.orgnih.gov These methods often employ specialized palladium catalysts and ligands. nih.gov
Table 1: General Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example | Purpose |
| Aryl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | CuI | Facilitates alkyne activation |
| Base | Et₃N, piperidine | Neutralizes HX by-product and facilitates catalyst regeneration |
| Solvent | THF, DMF, Toluene | Reaction medium |
Other Palladium-Catalyzed Reactions
Beyond the Sonogashira coupling, the halogen atoms on the this compound ring are amenable to various other palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. Given the differential reactivity of the C-Br and C-Cl bonds, a selective Suzuki coupling at the 6-position is highly probable under controlled conditions. This selectivity is a common feature in polyhalogenated aromatic systems. mdpi.comresearchgate.net For instance, the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Suzuki reaction has been demonstrated. mdpi.com
Heck Coupling: This reaction forms a C-C bond between the aryl halide and an alkene. Similar to other palladium-catalyzed reactions, the Heck reaction would likely proceed selectively at the C-Br bond of this compound.
Buchwald-Hartwig Amination: This is a C-N bond-forming reaction that couples the aryl halide with an amine. This reaction provides a direct route to substituted aminopyridines, which are important pharmacophores. The first report of this reaction used 1 mol% of a palladium catalyst. acs.org
Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, replacing the halogen atom with a cyanide moiety. This transformation is valuable as the nitrile group can be further elaborated into other functional groups like carboxylic acids or amines.
The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Chemoselectivity and Regioselectivity in Cross-Coupling Reactions
In molecules containing multiple halide substituents, such as this compound, the concepts of chemoselectivity and regioselectivity are of paramount importance in synthetic planning.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. Therefore, in this compound, a cross-coupling reaction is expected to occur selectively at the C-Br bond at the 6-position, leaving the C-Cl bond at the 4-position intact. This allows for sequential functionalization of the pyridine ring. For example, a Suzuki or Sonogashira reaction could be performed at the 6-position, followed by a second, more forcing cross-coupling reaction at the 4-position.
Regioselectivity refers to the preference for reaction at one position over another. For this compound, the two halogen atoms are at distinct positions (4 and 6), so any reaction targeting the halogens will inherently be regioselective with respect to the entire molecule. However, the term becomes more critical when considering substrates with multiple identical or similar reactive sites. In the case of dihalopyridines, the electronic nature of the pyridine ring and the position of the halogens influence the reactivity of each C-X bond. For instance, in 2,4-dibromopyridine, Suzuki coupling occurs regioselectively at the 2-position. researchgate.net
The ability to control both chemo- and regioselectivity allows for the programmed synthesis of highly substituted pyridines with diverse functionalities, which is a key strategy in the development of new pharmaceuticals and functional materials.
Functional Group Transformations of the Hydroxyl Group in this compound
The hydroxyl group at the 2-position of this compound is a versatile handle for further synthetic modifications. It can undergo a range of reactions typical for phenols and enols, allowing for the introduction of various functional groups and the modulation of the molecule's properties. It is important to note that 2-hydroxypyridines exist in equilibrium with their tautomeric form, 2-pyridones. The position of this equilibrium can be influenced by the solvent, pH, and the nature of other substituents on the ring. For the purpose of this discussion, we will consider the reactivity of the hydroxyl form.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted into an ether linkage through various methods. The Williamson ether synthesis is a common approach, involving the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reaction Scheme:
Deprotonation: 6-bromo-4-chloro-2-hydroxypyridine + Base → 6-bromo-4-chloro-pyridin-2-olate
Nucleophilic Substitution: 6-bromo-4-chloro-pyridin-2-olate + R-X → 6-bromo-4-chloro-2-(alkoxy)pyridine + X⁻
The choice of base and solvent is critical to avoid competing reactions, such as nucleophilic substitution at the C-Br or C-Cl positions. Weaker bases and polar aprotic solvents are often preferred.
Esterification: The hydroxyl group can also be acylated to form esters. This is typically achieved by reacting the pyridinol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, to neutralize the acid by-product.
Reaction Scheme: 6-bromo-4-chloro-2-hydroxypyridine + R-COCl → 6-bromo-4-chloro-pyridin-2-yl acetate (B1210297) + HCl
These ether and ester derivatives can serve as protecting groups for the hydroxyl functionality during subsequent reactions at the halogenated positions or can be target molecules themselves with specific biological or material properties.
Oxidation and Reduction Pathways
The oxidation and reduction of the this compound ring system can lead to a variety of products, although these transformations are less commonly reported than cross-coupling or hydroxyl group derivatization.
Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, under forcing conditions with strong oxidizing agents, degradation of the ring can occur. The hydroxyl group itself is part of a pyridone tautomer, and further oxidation at this position is not straightforward without disrupting the aromatic system. Oxidation of the pyridine nitrogen to an N-oxide is a possible transformation, which could alter the reactivity of the ring towards both electrophilic and nucleophilic substitution.
Reduction: The halogen substituents on the pyridine ring can be removed via catalytic hydrogenation. This process, known as hydrodehalogenation, typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. The relative ease of reduction of the C-Br versus the C-Cl bond would again allow for selective dehalogenation. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond.
Selective Reduction: this compound + H₂ (or H-donor), Pd/C → 4-chloropyridin-2-ol + HBr
Complete reduction would remove both halogen atoms, yielding 2-hydroxypyridine (B17775). The choice of catalyst, solvent, and reaction conditions can be tuned to favor either partial or complete dehalogenation.
Radical Reactions Involving this compound
While ionic reactions, particularly palladium-catalyzed cross-couplings, are the most common transformations for aryl halides, radical reactions offer alternative pathways for functionalization. The C-Br bond in this compound can be susceptible to homolytic cleavage to generate an aryl radical.
This aryl radical can then participate in various radical-mediated processes. For instance, in a radical version of the Heck reaction, the aryl radical can add to an alkene. Another possibility is a radical cyclization if a suitable radical acceptor is present within the molecule or introduced as a reactant.
The generation of the aryl radical can be initiated by various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) in the presence of a reducing agent such as a tin hydride (e.g., tributyltin hydride), or through photoredox catalysis.
While specific examples of radical reactions involving this compound are not detailed in the provided search results, the principles of radical chemistry on aryl bromides are well-established. For example, the reaction of 6-bromo-3-fluoro-2-pyridinecarbonitrile in a Sonogashira coupling, while primarily an ionic process, highlights the reactivity of the C-Br bond which could potentially be targeted under radical conditions. soton.ac.uk The development of modern photoredox catalysis has significantly expanded the scope of radical reactions for aryl halides, enabling transformations under mild conditions that were previously challenging.
Role of 6 Bromo 4 Chloropyridin 2 Ol As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of 6-Bromo-4-chloropyridin-2-ol makes it an ideal starting material for the synthesis of more complex heterocyclic systems, particularly those containing a pyridine (B92270) ring.
Pyridine-Fused Heterocycles
Pyridine-fused heterocycles are a class of compounds where a pyridine ring is fused with another heterocyclic ring. These structures are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties. researchgate.netnih.gov The reactivity of this compound can be harnessed to construct such fused systems. For instance, the hydroxyl group and an adjacent halogen can be utilized in cyclization reactions to form five- or six-membered rings fused to the pyridine core. General strategies for creating these systems often involve palladium-catalyzed reactions or intramolecular cyclizations following the introduction of a suitable side chain. nih.govrsc.org
Multi-Halogenated Pyridine Scaffolds
The presence of both bromine and chlorine atoms on the pyridine ring of this compound allows for its use as a precursor to multi-halogenated pyridine scaffolds. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is a key advantage. Typically, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the 6-position while leaving the 4-position available for subsequent transformations. This stepwise approach enables the synthesis of polysubstituted pyridines with a high degree of control over the final structure.
Building Block for Advanced Organic Materials and Ligands
The functional group tolerance and selective reactivity of this compound also make it a valuable building block for the creation of advanced organic materials and specialized ligands for catalysis.
Precursors for Polymeric Materials
While specific examples of polymerization directly using this compound are not extensively documented, its derivatives can serve as monomers for the synthesis of novel polymers. The di-halogenated nature of the molecule allows it to be used in step-growth polymerization via repetitive cross-coupling reactions. The resulting polymers, containing pyridine units, are of interest for their potential applications in electronics, as sensors, or as materials with unique photophysical properties.
Synthesis of Ligands for Catalysis
Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis. The ability to selectively functionalize this compound at its bromo, chloro, and hydroxyl positions allows for the synthesis of tailor-made ligands. For example, phosphine (B1218219) or amine groups, which are common coordinating moieties, can be introduced through nucleophilic substitution or cross-coupling reactions. The resulting ligands can then be used to form metal complexes for a variety of catalytic applications.
Strategies for Diversity-Oriented Synthesis Utilizing this compound
Diversity-oriented synthesis (DOS) is an approach used to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. google.comrsc.org The multiple reactive sites on this compound make it an excellent scaffold for DOS.
A hypothetical DOS strategy starting from this compound could involve a branching reaction pathway. In the first step, the hydroxyl group could be reacted with a variety of alkylating or acylating agents to introduce initial diversity. Subsequently, the bromine and chlorine atoms could be selectively functionalized using a range of cross-coupling partners. This multi-directional approach would allow for the rapid generation of a large library of related but structurally distinct compounds from a single, versatile starting material.
| Reaction Type | Position | Reagent Examples | Product Class |
| Suzuki Coupling | C6 (Br) | Arylboronic acids | 6-Aryl-4-chloropyridin-2-ols |
| Sonogashira Coupling | C6 (Br) | Terminal alkynes | 6-Alkynyl-4-chloropyridin-2-ols |
| Buchwald-Hartwig | C6 (Br) | Amines | 6-Amino-4-chloropyridin-2-ols |
| Nucleophilic Substitution | C4 (Cl) | Alkoxides, Thiolates | 4-Alkoxy/Thio-6-bromopyridin-2-ols |
| O-Alkylation | O2 (OH) | Alkyl halides | 2-Alkoxy-6-bromo-4-chloropyridines |
This table illustrates the potential for creating a diverse set of molecules by systematically varying the reaction conditions and coupling partners at each of the reactive sites of this compound.
Future Research Directions and Outlook in Halogenated Pyridinol Chemistry
Development of Novel and Environmentally Benign Synthetic Routes for 6-Bromo-4-chloropyridin-2-ol
The synthesis of polysubstituted pyridines often relies on traditional methods that can be inefficient and environmentally taxing. Future research should prioritize the development of green and sustainable synthetic pathways.
Conventional synthesis of related chloropyridines has involved reagents like phosphoryl chloride to convert hydroxypyridines into their chloro-analogues. chempanda.com A forward-looking approach would seek to replace such harsh reagents. Modern methods for pyridine (B92270) synthesis offer a blueprint for this endeavor, including one-pot multicomponent reactions that increase atom economy and microwave-assisted protocols that reduce reaction times and energy consumption. nih.govresearchgate.net For instance, developing a one-pot reaction from simple, readily available precursors could offer a more efficient route. acs.org
Furthermore, the principles of green chemistry suggest exploring catalytic methods. The design of novel catalysts for the selective halogenation of pyridine rings is an active area of research. nih.gov Applying these modern catalytic strategies could lead to more sustainable production methods. Another avenue involves using starting materials derived from renewable sources or designing synthetic pathways that result in biodegradable ionic liquids, contributing to a circular chemical economy. rsc.org
Table 1: Comparison of Traditional vs. Future Synthetic Approaches
| Feature | Traditional Methods | Future (Green) Methods |
|---|---|---|
| Reagents | Stoichiometric, often harsh (e.g., POCl₃) | Catalytic, milder reagents |
| Efficiency | Often multi-step, lower yields | One-pot reactions, higher atom economy |
| Conditions | High temperatures, long reaction times | Microwave-assisted, flow chemistry |
| Waste | Significant byproduct generation | Reduced waste streams, recyclable catalysts |
| Source | Fossil fuel-based feedstocks | Potential for bio-based feedstocks |
Exploration of Underutilized Reactivity Pathways of this compound
The reactivity of this compound is dominated by its three key features: the pyridinol/pyridone tautomeric system, the carbon-bromine bond, and the carbon-chlorine bond. While classical nucleophilic substitutions are known, significant opportunities lie in exploring more nuanced and selective transformations.
A major area for future research is the selective functionalization of the C-Br and C-Cl bonds. In dihalogenated heterocycles, the halogen positioned alpha to the nitrogen (in this case, the bromine at C6 in the pyridone tautomer) is typically more reactive towards nucleophilic substitution and cross-coupling. nih.gov However, recent studies have demonstrated that this inherent selectivity can be overturned through careful selection of catalysts and ligands. nih.gov This opens the door to developing highly controlled, stepwise functionalization protocols for this compound, enabling the synthesis of complex derivatives. For example, a Suzuki coupling could be directed to the C-6 position, followed by a Buchwald-Hartwig amination at the C-4 position. researchgate.net
Beyond traditional cross-coupling, other reactivity modes are underexplored. The generation of pyridinyl radicals offers a novel method for C-H functionalization, diverging from classical Minisci-type reactions. acs.org Additionally, the tautomeric nature of the pyridinol-pyridone equilibrium could be exploited to direct reactivity, as has been shown to facilitate C-H activation in related systems. nih.gov
Table 2: Potential Reactivity Pathways for Exploration
| Reactive Site | Potential Reaction | Desired Outcome |
|---|---|---|
| C6-Br Bond | Selective Suzuki or Stille Coupling | Introduction of aryl or alkyl groups at C6 |
| C4-Cl Bond | Ligand-controlled Buchwald-Hartwig Amination | Introduction of amine functionalities at C4 |
| Pyridone N-H | N-Alkylation / N-Arylation | Diversification of the core scaffold |
| Pyridinol O-H | O-Alkylation (Williamson Ether Synthesis) | Generation of ether derivatives |
| Pyridine Ring | Radical C-H Functionalization | Novel substitution patterns |
Advanced Computational Studies for Predicting Novel Transformations and Intrinsic Properties
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. For this compound, computational studies can offer profound insights.
A fundamental property to investigate is the tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms. Ab initio and Density Functional Theory (DFT) calculations have been successfully used to determine the relative stabilities of such tautomers in both the gas phase and in various solvents. wayne.edunih.govacs.org These studies could predict which form of this compound predominates under specific reaction conditions, which is crucial for understanding its reactivity.
DFT calculations can also be used to predict reactivity trends. By analyzing frontier molecular orbitals (FMOs), such as the LUMO (Lowest Unoccupied Molecular Orbital), chemists can predict the most likely site for nucleophilic attack. wuxiapptec.com This would be invaluable for designing strategies for the selective functionalization of the C-Br versus the C-Cl bond. Furthermore, computational models can elucidate reaction mechanisms, such as the SNAr pathway in halogen displacement reactions, and explain the origins of catalyst- and ligand-controlled selectivity. nih.govnih.gov Looking forward, machine learning models trained on large datasets of computed and experimental reaction outcomes could predict novel transformations and synthetic pathways for this and other complex heterocycles. csmres.co.uknih.gov
Integration of this compound into Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening and optimization of reactions. researchgate.netyoutube.com Integrating this compound into these workflows could dramatically accelerate the discovery of its derivatives and their applications.
HTE platforms, which use multi-well plates to run hundreds of reactions in parallel, are ideal for optimizing the selective cross-coupling reactions discussed previously. mt.com An HTE campaign could rapidly screen a wide array of catalysts, ligands, bases, and solvents to identify conditions for the selective functionalization of either the C-Br or C-Cl bond. acs.org
Once optimized conditions are found, they can be translated to automated continuous flow synthesis systems. springerprofessional.dersc.org Flow chemistry offers superior control over reaction parameters, enhances safety, and allows for straightforward scaling. mymedicalchest.com A flow reactor could be used to produce a library of derivatives of this compound by sequentially introducing different reagents. This process can be further enhanced by incorporating machine learning algorithms for active learning, where the results from previous experiments are used to intelligently select the next set of conditions to explore, creating a "self-driving" laboratory for chemical synthesis. rsc.orgacs.org This approach would enable the rapid generation of a diverse chemical library based on the this compound scaffold for screening in drug discovery or materials science programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
